(2-Azaspiro[4.5]decan-3-yl)methanol
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Overview
Description
(2-Azaspiro[4.5]decan-3-yl)methanol is a versatile small molecule scaffold with the chemical formula C₁₀H₁₉NO and a molecular weight of 169.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Mechanism of Action
Target of Action
The primary target of (2-Azaspiro[4A structurally similar compound, jsf-2414, was developed to target both atp-binding regions of dna gyrase (gyrb) and topoisomerase (pare) . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial drugs .
Mode of Action
The exact mode of action of (2-Azaspiro[4If it acts similarly to JSF-2414, it may bind to the ATP-binding regions of its target enzymes, inhibiting their function and thus preventing bacterial DNA replication .
Biochemical Pathways
The specific biochemical pathways affected by (2-Azaspiro[4By inhibiting dna gyrase and topoisomerase, it could potentially disrupt the bacterial dna replication process .
Pharmacokinetics
The pharmacokinetics of (2-Azaspiro[4The related compound jsf-2414 was developed into a phosphate pro-drug, jsf-2659, to facilitate oral dosing . This suggests that modifications may be necessary to improve the bioavailability of (2-Azaspiro[4.5]decan-3-yl)methanol.
Result of Action
The specific molecular and cellular effects of (2-Azaspiro[4If it acts similarly to jsf-2414, it could potentially inhibit bacterial growth by preventing dna replication .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (2-Azaspiro[4Factors such as temperature, ph, and the presence of certain excipients can influence the cyclization of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azaspiro[4.5]decan-3-yl)methanol can be achieved through various methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . This reaction proceeds via a tandem radical addition and dearomatizing cyclization process, resulting in the formation of the desired spirocyclic structure.
Industrial Production Methods
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Chemical Reactions Analysis
Types of Reactions
(2-Azaspiro[4.5]decan-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various reduced derivatives.
Scientific Research Applications
(2-Azaspiro[4.5]decan-3-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2-Oxa-8-azaspiro[4.5]decan-3-yl)methanol: This compound has a similar spirocyclic structure but includes an oxygen atom within the ring system.
1-Thia-4-azaspiro[4.5]decan-3-yl derivatives: These compounds include sulfur atoms within the ring system and have been investigated for their anticancer activity.
Uniqueness
(2-Azaspiro[4.5]decan-3-yl)methanol is unique due to its specific spirocyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
2-azaspiro[4.5]decan-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-7-9-6-10(8-11-9)4-2-1-3-5-10/h9,11-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGICHKWXGFYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(NC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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